

Analysis of 4,4'-Dinitrocarbanilide Food Residues Utilizing an Isotope-Labeled Internal Standard

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Compound of Interest

Compound Name: 4,4'-Dinitrocarbanilide-d8

Cat. No.: B565505

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Application Note and Protocol

Introduction

Nicarbazin is a widely used coccidiostat in the poultry industry to control the parasitic disease coccidiosis. The marker residue for nicarbazin in edible tissues is 4,4'-dinitrocarbanilide (DNC). [1][2][3][4] Regulatory agencies worldwide have established maximum residue limits (MRLs) for DNC in poultry products to ensure consumer safety.[5] Accurate and robust analytical methods are therefore essential for monitoring DNC levels in food matrices. The use of a stable isotope-labeled internal standard, **4,4'-Dinitrocarbanilide-d8** (DNC-d8), is a highly effective strategy to improve the accuracy and precision of these analytical methods by compensating for matrix effects and variations during sample preparation and analysis.[6][7]

This document provides a detailed application note and protocol for the analysis of DNC in various food residues, with a specific focus on poultry tissues and eggs, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and DNC-d8 as an internal standard.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the analysis of DNC using DNC-d8 as an internal standard.

Table 1: Method Performance for DNC Analysis in Various Matrices

Matrix	Analyte	Internal Standard	Method	Recovery (%)	RSD (%)	Linearity (r)
Animal Feed	DNC	DNC-d8	LC-ESI-MS	88 - 101	< 8	0.9999
Chicken Plasma	DNC	-	HPLC-UV	99.7 ± 1.9	-	-
Duck and Goose Plasma	DNC	-	HPLC-UV	99.5 ± 4.9 and 101.4 ± 4.5	-	-
Chicken Muscle	DNC	DNC-d8	FPIA	74.2 - 85.8	< 8.6	-
Chicken Muscle	DNC	DNC-d8	LC-MS/MS	90.4	5.4 (RSDr), 7.9 (RSDR)	-
Chicken Liver	DNC	DNC-d8	LC-MS/MS	94.5	5.8 (RSDr), 6.8 (RSDR)	-
Chicken Kidney	DNC	DNC-d8	LC-MS/MS	91.5	5.2 (RSDr), 9.0 (RSDR)	-
Chicken Skin with Fat	DNC	DNC-d8	LC-MS/MS	94.5	8.9 (RSDr), 8.9 (RSDR)	-

RSD: Relative Standard Deviation; RSDr: Repeatability; RSDR: Reproducibility

Experimental Protocols

Preparation of Standards and Reagents

1.1. DNC-d8 Internal Standard Stock Solution (1.0 mg/mL):

- Dissolve 10 mg of DNC-d8 standard in a 10 mL volumetric flask using N,N-Dimethylformamide (DMF).
- Dilute to volume with DMF and mix thoroughly.[\[2\]](#)[\[3\]](#)[\[8\]](#)

1.2. DNC-d8 Internal Standard Working Solution (1.0 µg/mL):

- Perform a 1000-fold dilution of the DNC-d8 stock solution with acetonitrile (ACN).[\[2\]](#)[\[3\]](#)[\[8\]](#)

1.3. Nicarbazin Stock Standard Solution (1000 µg/mL DNC component):

- Accurately weigh the equivalent of 100.0 mg of DNC from the nicarbazin reference standard, compensating for purity.
- Transfer to a 100 mL volumetric flask, dissolve with sonication in DMF (approximately 10 minutes), and dilute to volume with DMF.[\[3\]](#)

1.4. Nicarbazin Intermediate Standard Solution (10 µg/mL DNC component):

- Perform a 100-fold dilution of the nicarbazin stock standard solution with ACN.[\[3\]](#)[\[8\]](#)

1.5. Nicarbazin Standard Curve Solutions:

- Prepare a series of standard curve solutions by diluting the nicarbazin intermediate standard solution with ACN to achieve concentrations such as 25, 50, 125, 500, 1250, and 2500 ng/mL.[\[3\]](#)[\[8\]](#)

Sample Preparation: Poultry Tissue (Muscle, Liver, Kidney, Skin with Fat)

2.1. Sample Homogenization:

- Cryogenically homogenize a representative sample of the tissue (minimum 500 g when possible) to produce a fine, uniform powder.[\[3\]](#)

2.2. Extraction:

- Accurately weigh 5.00 ± 0.05 g of the homogenized tissue (1.00 ± 0.05 g for kidney) into a 50 mL conical polypropylene centrifuge tube.[8]
- Fortify the sample with 200 μ L (40 μ L for kidney) of the 1.0 μ g/mL DNC-d8 internal standard working solution.[8]
- Add 10 ± 1 g of anhydrous sodium sulfate (2.0 ± 0.2 g for kidney).[8]
- Add 20 mL of ACN and vortex for 30 minutes.[8]
- Centrifuge the sample at approximately 3000 rpm for 10 minutes.[3][8]
- Decant the supernatant into a separate graduated vessel.[3][8]
- Re-extract the tissue pellet with another 20 mL of ACN, vortex, and centrifuge as before.
- Combine the supernatants.[3][8]
- Adjust the final volume of the combined extracts to 50 mL with ACN and mix thoroughly.[8]
- Filter the sample extract through a 0.45 μ m PTFE filter into an LC vial for analysis.[3][8]

Sample Preparation: Eggs

3.1. Extraction:

- Homogenize the egg sample.
- A detailed protocol for liquid-liquid extraction can be followed as described in the literature for the confirmation of nicarbazin in eggs.[1]

LC-MS/MS Analysis

4.1. Chromatographic Conditions:

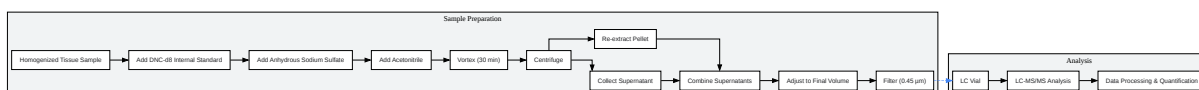
- Column: A suitable reversed-phase column, such as a C18 column, should be used.
- Mobile Phase A: Water with 1.0 mL/L formic acid and 0.38 g/L ammonium acetate.[3]

- Mobile Phase B: Methanol with 1.0 mL/L formic acid and 0.38 g/L ammonium acetate.[3]
- Flow Rate: A typical flow rate is between 0.2 and 0.6 mL/min.
- Injection Volume: 10 μ L.[9]

4.2. Mass Spectrometric Conditions:

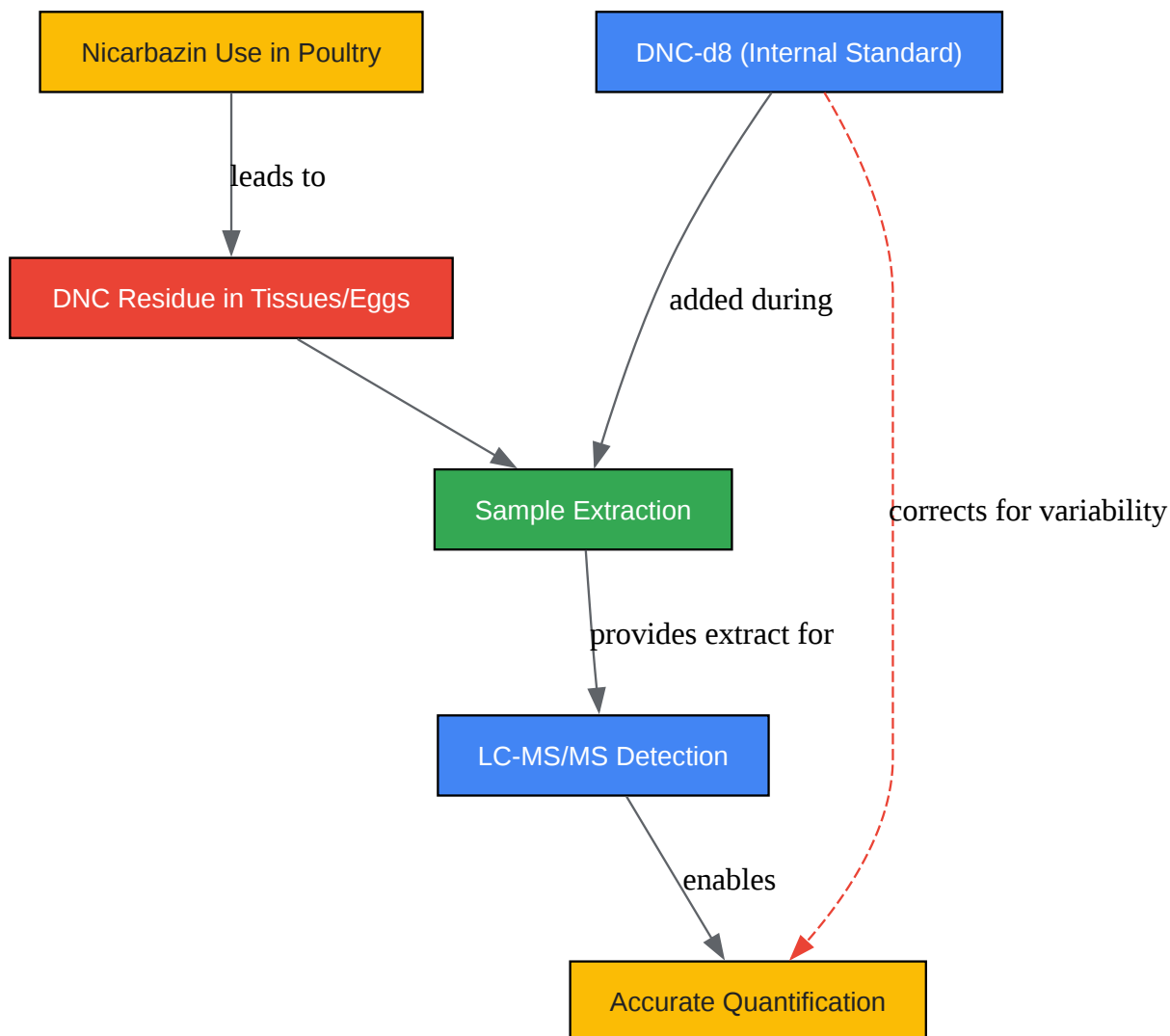
- Ionization Mode: Electrospray Ionization (ESI) in negative mode.[6]
- Monitored Transitions:
 - DNC: Precursor ion $[M-H]^-$ at m/z 301.0, with product ions typically around m/z 136.7 and 107.[1][6]
 - DNC-d8: Precursor ion $[M-H]^-$ at m/z 309.0 (or 308.7), with a product ion around m/z 140.6 (or 141.2).[9][10]
- The collision energies and other source parameters should be optimized for the specific instrument being used.

Visualizations



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Caption: Experimental workflow for the extraction and analysis of DNC from tissue samples.



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Caption: Logical relationship of DNC-d8 in the analytical process.

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